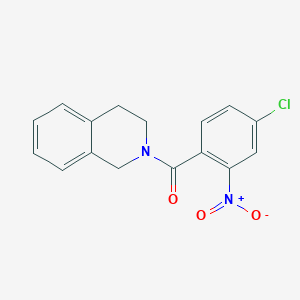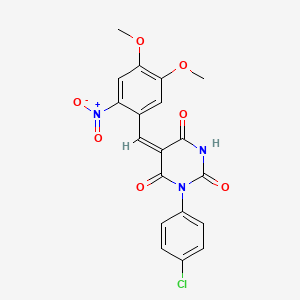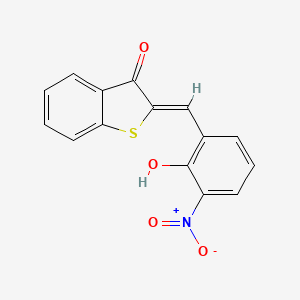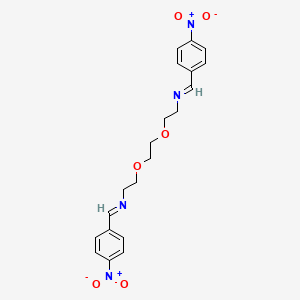![molecular formula C27H32ClN7O B11682906 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11682906.png)
2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina es un complejo compuesto orgánico con una estructura única que incluye un anillo de triazina, grupos piperidina y un residuo de clorobencilideno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina generalmente implica múltiples pasos. Un método común incluye la condensación de 4-clorobenzaldehído con 2-hidroxibenzaldehído para formar el compuesto bencilideno intermedio. Este intermedio se hace reaccionar entonces con hidrato de hidrazina para formar el derivado hidrazona. Finalmente, la hidrazona se cicla con cloruro de cianúrico en presencia de piperidina para producir el compuesto objetivo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, un control preciso de la temperatura y un monitoreo continuo del progreso de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorobencilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Esta unión puede inhibir la función enzimática o modular las vías de señalización del receptor, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(2E)-2-{4-[(4-clorobencil)oxi]bencilideno}hidrazino]-N-(3-ciano-4,5,6,7-tetrahidro-1-benzotien-2-il)-2-oxoacetamida .
- 2-[(2E)-2-{4-[(4-clorobencil)oxi]bencilideno}hidrazino]-N-(3,4-diclorofenil)-2-oxoacetamida .
- 2-[(2E)-2-{4-[(4-clorobencil)oxi]bencilideno}hidrazino]-N-(4-metoxifenil)-2-oxoacetamida .
Singularidad
La singularidad de 2-[(2E)-2-{2-[(4-clorobencil)oxi]bencilideno}hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina reside en sus características estructurales específicas, como la combinación de un anillo de triazina con grupos piperidina y un residuo de clorobencilideno. Esta estructura única contribuye a su reactividad química y actividades biológicas potenciales distintas .
Propiedades
Fórmula molecular |
C27H32ClN7O |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H32ClN7O/c28-23-13-11-21(12-14-23)20-36-24-10-4-3-9-22(24)19-29-33-25-30-26(34-15-5-1-6-16-34)32-27(31-25)35-17-7-2-8-18-35/h3-4,9-14,19H,1-2,5-8,15-18,20H2,(H,30,31,32,33)/b29-19+ |
Clave InChI |
UKQBHVNRCNUVAY-VUTHCHCSSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11682823.png)

![5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11682836.png)


![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682867.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682890.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682891.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)

